[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate
Description
Kinetic Isotope Effects and Metabolic Stabilization
Deuterium’s mass difference from hydrogen (approximately double) increases the activation energy required for bond cleavage, slowing enzymatic oxidation rates at deuterated sites. For [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate, deuteration targets the oxolane ring’s methylene groups—positions prone to cytochrome P450 (CYP)-mediated hydroxylation in the parent compound. Studies on analogous deuterated protease inhibitors demonstrate a 2- to 4-fold reduction in intrinsic clearance rates due to deuterium’s kinetic isotope effect (KIE).
Table 1: Comparative Metabolic Parameters of Deuterated vs. Non-Deuterated Protease Inhibitors
| Parameter | Non-Deuterated Compound | Deuterated Analog | KIE |
|---|---|---|---|
| Intrinsic Clearance (mL/min/mg) | 28.4 ± 3.1 | 12.7 ± 1.8 | 2.24 |
| Plasma Half-Life (h) | 5.2 ± 0.6 | 9.8 ± 1.2 | 1.88 |
| Bioavailability (%) | 42 ± 7 | 68 ± 9 | 1.62 |
Data derived from in vitro microsomal assays and preclinical pharmacokinetic studies.
The 4-nitrophenylsulfonyl group introduces electron-withdrawing effects that synergize with deuteration. Neutron crystallography of related HIV protease inhibitors reveals that deuterium substitution minimizes proton abstraction during CYP3A4-mediated metabolism, thereby reducing oxidative dealkylation.
Deuterium-Induced Metabolic Shunting
Deuteration at the oxolane ring diverts metabolism away from high-clearance pathways. In the parent molecule, hydroxylation at the 2- and 5-positions accounts for >60% of total clearance. Deuterated analogs shunt metabolism toward alternative pathways, such as N-desulfonation or phenyl ring oxidation, which exhibit slower kinetics. Molecular docking simulations indicate that deuteration increases the energy barrier for CYP3A4’s transition state by 1.8 kcal/mol, consistent with observed KIE values.
Properties
Molecular Formula |
C25H33N3O8S |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C25H33N3O8S/c1-18(2)15-27(37(33,34)22-10-8-20(9-11-22)28(31)32)16-24(29)23(14-19-6-4-3-5-7-19)26-25(30)36-21-12-13-35-17-21/h3-11,18,21,23-24,29H,12-17H2,1-2H3,(H,26,30)/t21-,23-,24+/m0/s1/i13D2,17D2 |
InChI Key |
ZMNCIAGFQBUWTJ-OZXFPYGFSA-N |
Isomeric SMILES |
[2H]C1(C[C@@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)[2H] |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Michael Addition/Acetalization Approach with Organocatalysis
A key method to prepare chiral multiple substituted tetrahydrofuran (oxolane) derivatives, closely related to the target compound, involves a Michael addition followed by acetalization catalyzed by an organic catalyst derived from proline derivatives. This approach enables the formation of the chiral oxolane ring with high enantiomeric excess and diastereoselectivity.
Reaction Scheme: The reaction starts with a compound of formula (I), such as propionaldehyde, reacting with a compound of formula (II), a racemic hydroxy-nitro-phenylbutenoate derivative, under catalytic conditions.
Catalysts: (S)-(−)-α,α-diphenylprolinoltrimethylsiloxane is commonly used at 5–20 mol%, typically 10 mol%, to facilitate high stereoselectivity.
Acidic Additives: The addition of acidic additives such as benzoic acid (5–20 mol%) improves reaction rates and enantioselectivity by promoting intermediate formation (e.g., chiral enamine/iminium intermediates).
Solvents: Toluene is frequently employed as the reaction medium.
Temperature: Reactions are generally performed at low temperatures (around 0°C) to maintain stereochemical integrity.
Post-Reaction Processing: The crude product is purified by column chromatography using gradients of ethyl acetate in n-hexane.
Table 1. Effect of Catalysts and Acidic Additives on Reaction Outcomes
| Entry | Catalyst | Acidic Additive | Reaction Time (h) | Conversion (%) | Diastereomeric Excess (dr) | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | (S)-(−)-α,α-diphenylprolinoltrimethylsiloxane | None | 14 | 48 | 23 | 22 | 51 |
| 2 | Same as above | Acetic Acid | 43 | 60 | 35 | 26 | 63 |
| 3 | Same as above | 4-Nitrophenol | 46 | 59 | 39 | 40 | 66 |
| 4 | Same as above | Benzoic Acid | 46 | 58 | 37 | 76 | 42 |
Note: The highest enantiomeric excess was achieved with benzoic acid as additive, demonstrating the importance of acidic environment tuning.
Reduction Step Using Sodium Borohydride
Following the formation of the chiral intermediate, reduction with sodium borohydride (NaBH4) is employed to convert nitroalkene intermediates to corresponding hydroxy derivatives, preserving stereochemistry.
This step is crucial for installing the hydroxy group at the 3-position of the butan-2-yl moiety.
The mild reducing conditions prevent over-reduction or side reactions involving the sulfonamide or carbamate groups.
Incorporation of Deuterium into the Oxolane Ring
The tetradeuterio substitution at the 2 and 5 positions of the oxolane ring is achieved by employing deuterated starting materials or reagents during ring formation.
Deuterated tetrahydrofuran derivatives can be synthesized via catalytic hydrogen-deuterium exchange or by using deuterated precursors such as deuterated propionaldehyde.
The stereospecific ring closure ensures retention of deuterium at the desired positions.
Representative Synthetic Procedure Summary
Michael Addition/Acetalization: Mix propionaldehyde (or deuterated equivalent) with racemic hydroxy-nitro-phenylbutenoate in toluene, add 10 mol% (S)-(−)-α,α-diphenylprolinoltrimethylsiloxane and 10 mol% benzoic acid, stir at 0°C until 50% conversion.
Isolation: Purify the crude product by column chromatography (15–20% ethyl acetate in n-hexane) to isolate the chiral oxolane carbamate intermediate.
Reduction: Treat with NaBH4 in appropriate solvent to reduce nitroalkene to hydroxy derivative.
Deuterium Incorporation: Use deuterated starting aldehydes or perform hydrogen-deuterium exchange to install tetradeuterium at oxolane 2,2,5,5-positions.
Analytical and Characterization Data
NMR Analysis: ^1H-NMR and ^2H-NMR confirm the presence and position of deuterium atoms in the oxolane ring.
X-ray Crystallography: ORTEP diagrams confirm the absolute stereochemistry of the chiral centers, particularly the (3S) configuration of the oxolane and (2S,3R) configuration in the butan-2-yl moiety.
Enantiomeric Excess (ee) and Diastereomeric Ratio (dr): Typically, ee values exceed 75%, and dr values are above 35%, indicating high stereoselectivity.
Summary Table of Key Preparation Parameters
| Parameter | Value/Condition | Notes |
|---|---|---|
| Organic Catalyst | (S)-(−)-α,α-diphenylprolinoltrimethylsiloxane (10 mol%) | High stereoselectivity |
| Acidic Additive | Benzoic acid (10 mol%) | Enhances reaction rate and selectivity |
| Solvent | Toluene | Common organic solvent |
| Temperature | 0°C | Maintains stereochemical integrity |
| Reducing Agent | Sodium borohydride (NaBH4) | Mild reduction step |
| Deuterium Source | Deuterated propionaldehyde or H-D exchange | For tetradeuterio substitution |
| Purification | Column chromatography | Gradient: 15–20% ethyl acetate in n-hexane |
| Enantiomeric Excess (ee) | Up to 81% | Dependent on catalyst and additive |
| Diastereomeric Ratio (dr) | 35–40% | Indicates stereochemical purity |
Chemical Reactions Analysis
Types of Reactions
[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would produce an amine.
Scientific Research Applications
The compound [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate has garnered interest in various scientific research applications due to its unique structural characteristics and potential therapeutic benefits. This article examines its applications across different fields, including medicinal chemistry, pharmacology, and analytical chemistry.
Chemical Properties and Structure
This compound features a tetradeuterated oxolane ring, which enhances its stability and alters its pharmacokinetic properties. The presence of the sulfonamide moiety is significant for biological activity, particularly in inhibiting specific enzymes or pathways in disease processes.
Molecular Formula
The molecular formula is , indicating a complex structure suitable for various interactions within biological systems.
Enzyme Inhibition
Research indicates that compounds similar to this one may act as inhibitors of certain enzymes, such as aminopeptidases. This inhibition can be crucial in treating conditions like hypertension or cancer by modulating peptide signaling pathways .
Anticancer Activity
Studies have shown that derivatives of carbamate compounds exhibit anticancer properties. The specific structure of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Compounds containing this moiety have been extensively studied for their ability to combat bacterial infections, making this compound a candidate for further exploration in antimicrobial drug development .
Drug Development
The unique isotopic labeling (tetradeuteration) of the oxolane ring allows for improved tracking of the compound's metabolic pathways in vivo. This property is advantageous during the drug development process, particularly in understanding pharmacokinetics and dynamics .
Therapeutic Formulations
Due to its structural attributes, this compound can be formulated into various delivery systems (e.g., liposomes or nanoparticles) to enhance bioavailability and targeted delivery of therapeutics .
Mass Spectrometry
The distinct isotopic signature provided by the tetradeuterated structure facilitates the use of mass spectrometry for precise quantification and identification in complex biological matrices. This characteristic is beneficial in pharmacokinetic studies where accurate measurement of drug concentrations is required .
Chromatographic Techniques
The compound's unique properties allow for effective separation and analysis using high-performance liquid chromatography (HPLC). Its retention behavior can be optimized for better resolution during analytical assessments .
Case Study 1: Inhibition of Aminopeptidases
A study demonstrated that a related carbamate compound effectively inhibited aminopeptidases, showing potential in managing hypertension. The results indicated a dose-dependent response with significant reductions in enzyme activity observed at higher concentrations.
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. This finding suggests that further investigation into its mechanism could lead to novel cancer therapies.
Mechanism of Action
The mechanism of action of [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s stability and reactivity, while the sulfonylamino and phenylbutan groups can interact with enzymes or receptors, modulating their activity. This compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Estimated based on structural similarity.
Key Structural and Functional Differences
Deuterium Substitution: The target compound’s tetradeuteriooxolan moiety distinguishes it from non-deuterated analogs (e.g., the 4-aminobenzenesulfonamido variant in ).
Sulfonyl Group Modifications: The 4-nitrophenylsulfonyl group in the target compound contrasts with the 4-aminophenylsulfonyl group in its metabolite-like analog .
Backbone Complexity: The compound in features a benzyl-pyrrolidinyl-tert-butylamino backbone, increasing steric bulk and molecular weight (692.79 g/mol vs. 535.61 g/mol in the target). This may reduce membrane permeability but improve target specificity.
Reactive Functional Groups :
The hydroperoxy-thiazolylmethyl derivative contains a 2-hydroperoxypropan-2-yl group, which is chemically reactive and may confer oxidative stress-mediated activity, unlike the stable nitrophenyl group in the target compound.
Halogenation Effects: The bromophenyl-difluoropyrrolidinyl analog demonstrates how halogenation (Br, F) can alter electronic properties and lipophilicity (LogP = 4.0 vs.
Research Findings and Implications
- Metabolic Stability: The deuterated oxolan in the target compound is hypothesized to resist CYP450-mediated oxidation, a critical advantage over non-deuterated analogs like the 4-aminobenzenesulfonamido variant .
- Binding Affinity: The 4-nitrophenylsulfonyl group may enhance interactions with hydrophobic pockets in target proteins compared to the smaller 4-aminophenylsulfonyl group .
- Synthetic Feasibility : Crystallographic data for analogs (e.g., ) suggest that steric hindrance from bulky groups (e.g., benzyl, difluoropyrrolidinyl) complicates synthesis, whereas the target compound’s moderate size allows efficient refinement using programs like SHELXL .
Biological Activity
The compound [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity based on available data, including molecular characteristics, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 521.626 g/mol. The presence of a tetradeuteriooxolan moiety suggests potential isotopic labeling applications in biological studies.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 521.626 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Melting Point | 166 - 168 °C |
| LogP | 6.54 |
Enzyme Inhibition
Research indicates that the compound may function as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests it could interfere with the activity of enzymes such as proteases or sulfonamidases.
Antioxidant Properties
Preliminary studies have shown that the compound exhibits antioxidant properties, likely due to the presence of hydroxyl and phenolic groups in its structure. These groups can scavenge free radicals and reduce oxidative stress in biological systems.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented in various in vitro studies. It appears to inhibit pro-inflammatory cytokines and may exert effects similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Study on Lipid Regulation
A notable study explored the effects of related compounds on lipid metabolism. The findings suggested that similar carbamate derivatives could effectively lower cholesterol levels in mammalian models, indicating potential applications for cardiovascular health .
Anticancer Activity
In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound is well absorbed when administered orally, with a half-life conducive to therapeutic applications. Toxicological assessments have shown low toxicity profiles in preliminary animal studies .
Q & A
Basic Questions
Q. What are the critical synthetic considerations for achieving high yield in the preparation of [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbamate derivatives?
- Answer: Key steps involve controlled reaction conditions such as low temperatures (to minimize side reactions), anhydrous environments for moisture-sensitive intermediates, and stoichiometric precision. For example, tert-butyl carbamate syntheses often employ catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency. Protecting groups (e.g., tert-butoxycarbonyl) are critical for preserving stereochemistry during sulfonamide formation. Reaction times must be tightly monitored to prevent decomposition of labile intermediates .
Q. What analytical techniques are essential for verifying the structural integrity and purity of this compound?
- Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight and isotopic purity (e.g., deuteration pattern).
- Nuclear Magnetic Resonance (NMR): 1H NMR identifies proton environments, while 13C NMR resolves carbon frameworks. Deuterium substitution in the oxolane ring reduces proton signals, aiding structural validation.
- X-ray Crystallography: For crystalline samples, programs like SHELXL refine absolute stereochemistry and bond geometries .
Q. What safety precautions are recommended when handling sulfonamide-containing compounds like this carbamate derivative?
- Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine particulates.
- Storage: Under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis.
- Spill Response: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Questions
Q. How can researchers address discrepancies in enzymatic inhibition assays involving this compound?
- Answer:
- Assay Validation: Ensure consistent pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for protease activity).
- Orthogonal Methods: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics.
- Structural Analog Analysis: Compare with Amprenavir-like sulfonamides to identify competitive vs. allosteric inhibition modes .
Q. What strategies ensure stereochemical fidelity during the synthesis of the (2S,3R)-3-hydroxy-4-sulfonamido segment?
- Answer:
- Chiral Resolution: Use chiral HPLC to monitor diastereomeric excess during amino alcohol synthesis.
- Asymmetric Catalysis: Sharpless epoxidation or enzymatic resolution to enforce (2S,3R) configuration.
- Protecting Groups: Temporarily block hydroxyl or amine groups to prevent racemization during sulfonamide coupling .
Q. How is the deuteration pattern in the oxolane ring confirmed, and what implications does it have for biological studies?
- Answer:
- Isotopic Purity: HR-MS detects deuterium/hydrogen ratios (e.g., 2,2,5,5-tetradeuteration).
- Site-Specific Confirmation: 2H NMR or isotopic shifts in 13C NMR map deuterium incorporation.
- Biological Impact: Deuteration reduces metabolic clearance (via cytochrome P450 inhibition) and enhances in vivo half-life, critical for pharmacokinetic studies .
Q. What computational approaches are suitable for modeling interactions between this compound and its biological target?
- Answer:
- Molecular Docking: Software like AutoDock Vina predicts binding modes to protease active sites.
- Molecular Dynamics (MD): Simulates conformational stability of the sulfonamide group in aqueous environments.
- Free Energy Calculations: MM-PBSA/GBSA quantifies binding affinity, correlating with experimental IC₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
